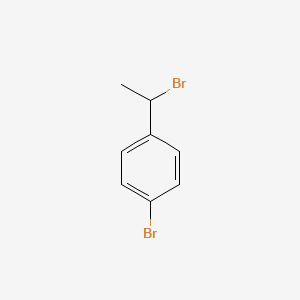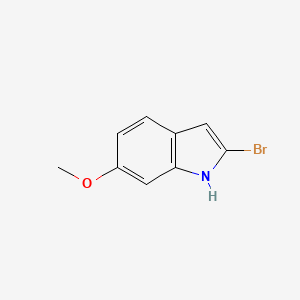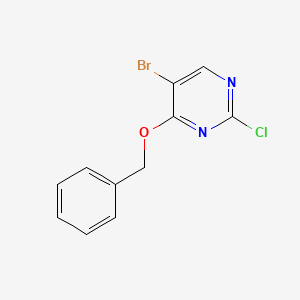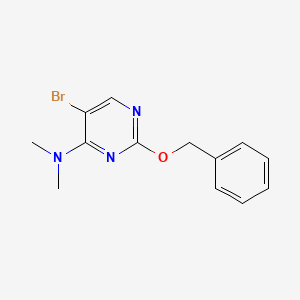
1-Bromo-4-(1-bromoethyl)benzene
Descripción general
Descripción
1-Bromo-4-(1-bromoethyl)benzene is a useful research compound. Its molecular formula is C8H8Br2 and its molecular weight is 263.96 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Fluorescence Properties :1-Bromo-4-(1-bromoethyl)benzene has been utilized in the synthesis of certain compounds exhibiting unique fluorescence properties. For example, 1-Bromo-4-(2,2-diphenylvinyl)benzene was synthesized using a Wittig-Horner reaction involving 1-bromo-4-bromomethyl-benzene. This compound demonstrated significant photoluminescence properties in both solution and solid states, showing potential for applications in optoelectronic devices (Liang Zuo-qi, 2015).
Gas-Phase Elimination Kinetics Study :The compound has been studied in the context of gas-phase elimination kinetics. For instance, the kinetics of (2-bromoethyl)benzene, a related compound, were analyzed to understand the reaction mechanisms and the potential anchimeric assistance provided by the phenyl group. Such studies are crucial for the development of reaction mechanisms in organic chemistry (G. Chuchani & I. Martín, 1990).
Synthesis of Graphene Nanoribbons :The synthesis and characterization of 1-bromo-4-(3,7-dimethyloctyl)benzene, a precursor for the bottom-up synthesis of one-dimensional graphene nanoribbons, have been explored. Graphene nanoribbons are significant in nanotechnology and materials science due to their controlled edge morphology and narrow widths (S. Patil et al., 2012).
Development of Benzyne Precursors and Catalysts :The compound has been used in the development of benzyne precursors, Lewis acid catalysts, and certain luminophores. Efficient synthesis routes for functionalized derivatives of 1,2-bis(trimethylsilyl)benzenes have been developed, starting from related compounds like 1-bromo-4-bromomethyl-benzene. These materials find applications in various chemical reactions and synthesis processes (Christian Reus et al., 2012).
Use in Modular Construction of Dendritic Carbosilanes :The regiospecific hydrosilylation of 1-bromo-4-(prop-2-enyl)benzene, a related compound, offers an efficient route to molecular building block precursors for dendritic extension. This method establishes a modular methodology for the assembly and organization of connectivity in the synthesis of modified carbosilane dendrimers (Casado & Stobart, 2000).
Molecular Electronics Building Blocks :Aryl bromides, including those related to this compound, are useful as building blocks for thiol end-capped molecular wires. These compounds serve as precursors for various oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, crucial in molecular electronics (N. Stuhr-Hansen et al., 2005).
Study of Interfacial Self-Assembly :The self-assembly of bromobenzene derivatives, including this compound, on surfaces like highly oriented pyrolytic graphite has been studied using scanning tunneling microscopy. This research helps in understanding the influence of molecular structure and functional groups on nano-scale arrangements, which is fundamental in nanotechnology and surface science (Yi-Jie Li et al., 2012).
Mecanismo De Acción
Target of Action
1-Bromo-4-(1-bromoethyl)benzene is a brominated derivative of benzene. The primary targets of this compound are organic molecules that can undergo nucleophilic substitution or electrophilic aromatic substitution .
Mode of Action
The compound can participate in electrophilic aromatic substitution reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring . This mechanism maintains the aromaticity of the benzene ring throughout the reaction .
Biochemical Pathways
It’s known that brominated benzene derivatives can participate in various organic reactions, including free radical bromination and nucleophilic substitution . These reactions can lead to the formation of a wide range of organic compounds, potentially affecting multiple biochemical pathways.
Pharmacokinetics
Based on its structure, we can infer that it is likely to have low water solubility . Its bioavailability would depend on factors such as its absorption, distribution, metabolism, and excretion (ADME), which are currently unknown.
Safety and Hazards
“1-Bromo-4-(1-bromoethyl)benzene” is considered hazardous. It is a combustible liquid that causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin and eyes .
Análisis Bioquímico
Biochemical Properties
1-Bromo-4-(1-bromoethyl)benzene plays a significant role in biochemical reactions, particularly in the context of halogenated organic compounds. It interacts with various enzymes and proteins, often through halogen bonding and hydrophobic interactions. For instance, it can act as a substrate for cytochrome P450 enzymes, which are involved in the oxidative metabolism of many xenobiotics. The interaction with these enzymes typically involves the formation of a reactive intermediate, which can further react with other biomolecules .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways by modulating the activity of receptor proteins and enzymes involved in signal transduction. For example, it may inhibit or activate certain kinases, leading to altered phosphorylation states of key signaling proteins. Additionally, this compound can affect gene expression by interacting with transcription factors or modifying the epigenetic landscape of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the formation of covalent bonds with nucleophilic sites on proteins and DNA. This can lead to enzyme inhibition or activation, depending on the specific site of interaction. Additionally, the compound can induce oxidative stress by generating reactive oxygen species (ROS), which can further modulate cellular functions and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to cumulative effects on cellular function, including persistent changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects. At higher doses, it can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects are often dose-dependent and can be attributed to the compound’s ability to generate reactive intermediates and induce oxidative stress .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The metabolic flux of this compound can influence the levels of these metabolites, which may have their own biological activities and effects on cellular functions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, potentially leading to localized effects .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The compound’s activity and function can be modulated by its localization, with specific targeting signals or post-translational modifications directing it to particular organelles .
Propiedades
IUPAC Name |
1-bromo-4-(1-bromoethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c1-6(9)7-2-4-8(10)5-3-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIOJAHQDFJQSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431631 | |
| Record name | 1-bromo-4-(1-bromoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24308-78-9 | |
| Record name | 1-bromo-4-(1-bromoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-(1-bromoethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(3-cyanophenyl)amino]acetic Acid](/img/structure/B1278102.png)






